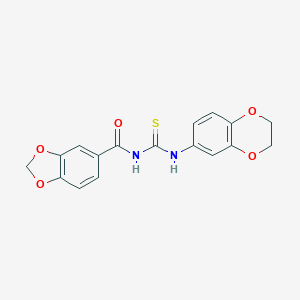![molecular formula C18H12BrF2NO2 B278370 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide](/img/structure/B278370.png)
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide, also known as BDF-589, is a novel anticancer agent that has gained attention in recent years due to its potential as a therapeutic agent for various types of cancer. BDF-589 is a synthetic compound that belongs to the class of naphthoquinone derivatives.
Mécanisme D'action
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer progression. It inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell survival, proliferation, and inflammation. 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide also inhibits the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Additionally, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide induces the expression of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and survivin, while promoting the expression of pro-apoptotic proteins such as Bax and caspases. Furthermore, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, the use of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide in lab experiments is limited by its low solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been found to induce cytotoxicity in normal cells at high doses, which may limit its clinical application.
Orientations Futures
Future research on 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide should focus on improving its pharmacokinetic properties and reducing its toxicity to normal cells. Moreover, the combination of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide with other anticancer agents should be explored to enhance its therapeutic efficacy. Additionally, the molecular mechanisms underlying the anticancer effects of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide should be further elucidated to identify new targets for cancer therapy.
Conclusion:
In conclusion, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide is a promising anticancer agent that has shown potent anticancer activity in various cancer cell lines. Its mechanism of action involves the inhibition of multiple signaling pathways involved in cancer progression. 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has the potential to be used as a therapeutic agent for various types of cancer, either alone or in combination with other anticancer agents. Further research is needed to fully understand the molecular mechanisms underlying its anticancer effects and to improve its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide.
Applications De Recherche Scientifique
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. Moreover, 5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Nom du produit |
5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide |
|---|---|
Formule moléculaire |
C18H12BrF2NO2 |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
5-bromo-N-[2-(difluoromethoxy)phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H12BrF2NO2/c19-14-8-4-5-11-12(14)6-3-7-13(11)17(23)22-15-9-1-2-10-16(15)24-18(20)21/h1-10,18H,(H,22,23) |
Clé InChI |
NMCWVHMMLVAFCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)